molecular formula C11H10ClNO2S2 B14398819 N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide CAS No. 88022-11-1

N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide

Cat. No.: B14398819
CAS No.: 88022-11-1
M. Wt: 287.8 g/mol
InChI Key: CUCPCLFUSUPXJN-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide typically involves the reaction of 3-chloroaniline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

  • N-(3-Chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
  • Carbonyl cyanide m-chlorophenyl hydrazone
  • N-(3-Chlorophenethyl)-4-nitrobenzamide

Comparison: N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may have different heterocyclic rings or functional groups.

Properties

CAS No.

88022-11-1

Molecular Formula

C11H10ClNO2S2

Molecular Weight

287.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-methylthiophene-2-sulfonamide

InChI

InChI=1S/C11H10ClNO2S2/c1-13(10-5-2-4-9(12)8-10)17(14,15)11-6-3-7-16-11/h2-8H,1H3

InChI Key

CUCPCLFUSUPXJN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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